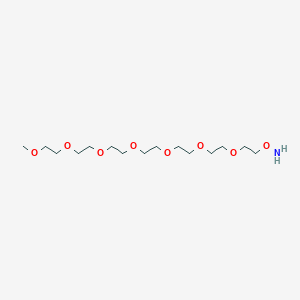
Aminooxy-PEG7-methane
Descripción general
Descripción
Aminooxy-PEG7-Methane is a PEG derivative containing an aminooxy group and a methane group . The hydrophilic PEG spacer increases solubility in aqueous media . The aminooxy group can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .
Synthesis Analysis
Aminooxy-PEG7-Methane is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular formula of Aminooxy-PEG7-Methane is C15H33NO8 . Its molecular weight is 355.4 g/mol .Chemical Reactions Analysis
The aminooxy group in Aminooxy-PEG7-Methane can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .Physical And Chemical Properties Analysis
The molecular weight of Aminooxy-PEG7-Methane is 355.4 g/mol . The functional group of Aminooxy-PEG7-Methane is Aminooxy/Methyl .Aplicaciones Científicas De Investigación
Hydrogels and Cell Adhesion
Using oxime Click chemistry, biocompatible hydrogels have been developed from eight-armed aminooxy poly(ethylene glycol) (PEG) and glutaraldehyde. These hydrogels demonstrate tunable mechanical properties, gelation kinetics, and water swelling ratios. Notably, hydrogels containing the integrin ligand arginine-glycine-aspartic acid (RGD) have been shown to support mesenchymal stem cell (MSC) incorporation effectively. The high cell viability and proliferation rates within these hydrogels highlight their biocompatibility and potential applications in biomedical engineering (Grover et al., 2012).
Chemical Synthesis and Catalysis
Synthesis of Bis(pyrazolyl)methanes
Polyethylene glycol-bonded triethylammonium L-prolinate ([PEG-TEA]LP) has been synthesized as a new, highly efficient, reusable, and biodegradable amino-acid-based ionic liquid catalyst. This catalyst has shown notable efficacy in the one-pot pseudo-five-component synthesis of bis(pyrazolyl)methanes, with good to excellent yields and short reaction times. The study underlines the diversity of synthesized products and their potential applications, including DNA binding (Kordnezhadian et al., 2020).
Polymer and Materials Science
Aminooxy-Functionalized Polymers
Aminooxy end-functional polymers have been synthesized via atom transfer radical polymerization (ATRP) for chemoselective conjugation to proteins. These polymers show potential for creating well-defined bioconjugates. The use of Boc-protected aminooxy initiators for the ATRP of various monomers, including N-isopropylacrylamide (NIPAAm), 2-hydroxyethyl methacrylate (HEMA), and poly(ethylene glycol) methacrylate (PEGMA), has resulted in polymers with low polydispersity indices (PDIs). The study demonstrates the potential of these aminooxy-functionalized polymers in the formation of smart polymer conjugates and other advanced materials (Heredia et al., 2007).
Mecanismo De Acción
Target of Action
Aminooxy-PEG7-Methane is a PEG derivative containing an aminooxy group and a methane group . It is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .
Mode of Action
The aminooxy group in Aminooxy-PEG7-Methane can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . In the context of PROTACs, this compound serves as a linker between two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Biochemical Pathways
PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The degradation of these proteins can affect various biochemical pathways, depending on the specific function of the target protein.
Pharmacokinetics
The pharmacokinetics of Aminooxy-PEG7-Methane would largely depend on the specific PROTAC it is part of. Generally, the hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which could potentially enhance its absorption and distribution in the body.
Result of Action
The primary result of the action of Aminooxy-PEG7-Methane, when used in a PROTAC, is the degradation of the target protein . This can lead to a decrease in the function of the target protein, which can have various molecular and cellular effects depending on the role of the protein.
Propiedades
IUPAC Name |
O-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33NO8/c1-17-2-3-18-4-5-19-6-7-20-8-9-21-10-11-22-12-13-23-14-15-24-16/h2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGSCAFEGLNJGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aminooxy-PEG7-methane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-Bis-[benzylidene-4-boronic acid]-1-methylpiperidin-4-one](/img/structure/B605364.png)
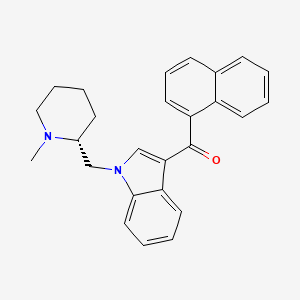
![(S)-3-Cyclopropyl-3-(3-((2-(5,5-dimethylcyclopent-1-en-1-yl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-yl)methoxy)phenyl)propanoic acid](/img/structure/B605367.png)


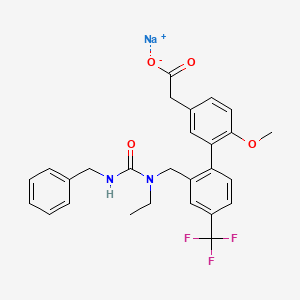
![1-(6'-(2-Hydroxy-2-methylpropoxy)-4-((5-methylpyridin-3-yl)oxy)-[3,3'-bipyridin]-6-yl)-3-methylurea](/img/structure/B605374.png)

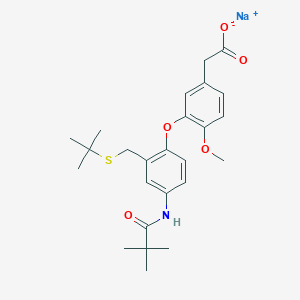
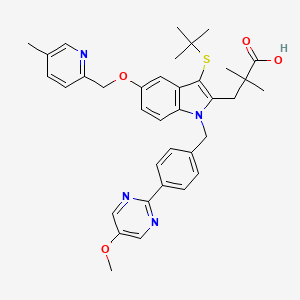
![4-{4-[1-(2,4-dichlorophenyl)-4-methyl-3-[(piperidin-1-yl)carbamoyl]-1H-pyrazol-5-yl]phenyl}but-3-yn-1-yl nitrate](/img/structure/B605381.png)


![2-[(2S,5S,6S)-4-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl]acetic acid](/img/structure/B605388.png)